molecular formula C13H16N2O2 B12983317 Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B12983317
M. Wt: 232.28 g/mol
InChI Key: PXIWMLLVPCKRDY-UHFFFAOYSA-N
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Description

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a chemical compound with the molecular formula C13H16N2O2. It is known for its unique bicyclic structure, which includes a diazabicycloheptane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of benzylamine with a suitable diazabicycloheptane precursor. One common method includes the use of benzyl chloroformate as a reagent, which reacts with the diazabicycloheptane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, thereby modulating various biochemical pathways. The diazabicycloheptane ring structure plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
  • Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific benzyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the benzyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C13H16N2O2/c16-13(15-7-6-14-11-8-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2

InChI Key

PXIWMLLVPCKRDY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2CC2N1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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